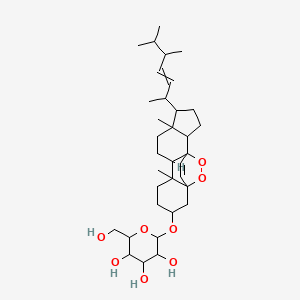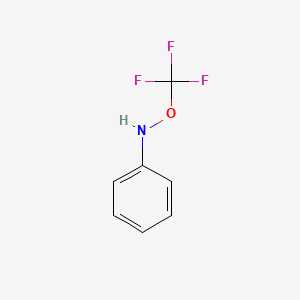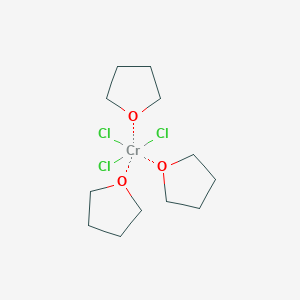![molecular formula C28H43N9O7 B13391430 cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus of the peptide.
Industrial Production Methods
Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.
化学反应分析
Types of Reactions
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学研究应用
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can modulate cell signaling pathways, influencing processes like cell migration, proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar structural properties but different biological activities.
Cyclo(-Arg-Ala-Gly-D-Phe-Lys): A variant with glycine instead of aspartic acid, affecting its binding affinity and specificity.
Uniqueness
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to selectively interact with certain integrins makes it a valuable tool in biomedical research and therapeutic development.
属性
分子式 |
C28H43N9O7 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32) |
InChI 键 |
SMFHXHGBDFBWOX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


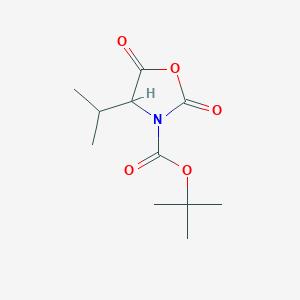
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
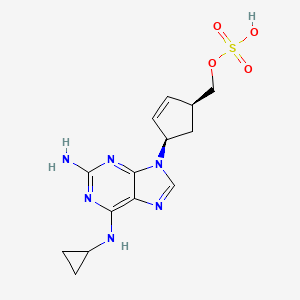
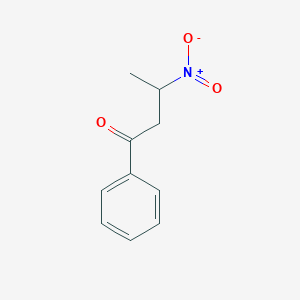
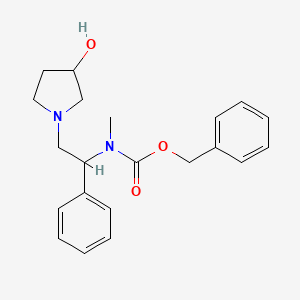
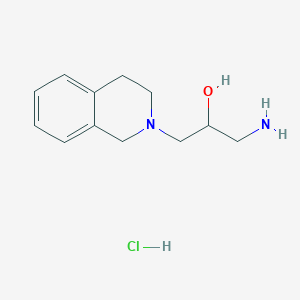
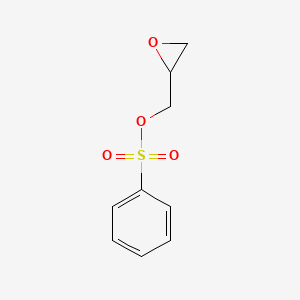
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
